5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin
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Overview
Description
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is a synthetic compound belonging to the class of statins, which are widely used as cholesterol-lowering agents. This compound is specifically designed to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring.
Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and reduction, to form the desired (3R,5R)-3,5-dihydroxyhexanoate moiety.
Final coupling: The final step involves coupling the pyrimidine ring with the side chain to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Large batch reactors are used to carry out the multi-step synthesis under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the synthesis of complex organic molecules.
Biology: The compound is used to investigate the biological pathways involved in cholesterol biosynthesis and metabolism.
Medicine: It is extensively studied for its therapeutic effects in lowering cholesterol levels and reducing the risk of cardiovascular diseases.
Mechanism of Action
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin that inhibits HMG-CoA reductase and lowers cholesterol levels.
Simvastatin: A statin with a similar mechanism of action but different chemical structure.
Fluvastatin: A statin that also targets HMG-CoA reductase but has different pharmacokinetic properties.
Uniqueness
5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is unique due to its high potency and selectivity for HMG-CoA reductase. It has a longer half-life and greater efficacy in reducing LDL cholesterol levels compared to other statins .
Properties
Molecular Formula |
C15H18FN3O3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C15H18FN3O3S/c1-9(2)13-12(8-20)14(10-4-6-11(16)7-5-10)18-15(17-13)19-23(3,21)22/h4-7,9,20H,8H2,1-3H3,(H,17,18,19) |
InChI Key |
SEWYEEYQONHWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Origin of Product |
United States |
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